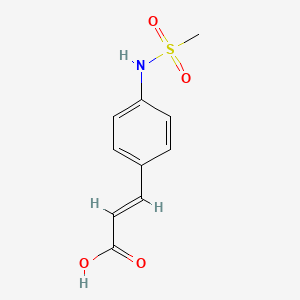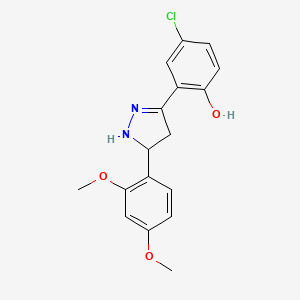
3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as BFPF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BFPF belongs to the class of piperidine carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Applications De Recherche Scientifique
Understanding the Research Context
Compounds with similar structural features, such as those containing pyrimidine moieties and specific halogen substitutions (e.g., fluorine and bromine), are often explored for their biological activities, including their roles as inhibitors or modulators of biological pathways. For instance, fluoropyrimidines (like 5-fluorouracil) and their derivatives are extensively studied and utilized in cancer chemotherapy due to their ability to interfere with nucleic acid synthesis. The presence of fluorine and bromine atoms in a compound can significantly affect its biological activity, pharmacokinetics, and cell membrane permeability.
Medicinal Chemistry and Drug Design
In medicinal chemistry, the detailed study of such compounds can lead to the development of new therapeutic agents. The bromopyrimidine and fluorophenyl groups might interact with specific enzymes or receptors, influencing drug design strategies aimed at enhancing efficacy or reducing toxicity. The exploration of hybrid catalysts in synthesizing complex organic compounds, including pyrimidine derivatives, highlights the ongoing efforts to develop efficient and selective synthesis methods that could be applicable to compounds like 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-fluorophenyl)piperidine-1-carboxamide (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(4-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN4O2/c17-11-8-19-15(20-9-11)24-14-2-1-7-22(10-14)16(23)21-13-5-3-12(18)4-6-13/h3-6,8-9,14H,1-2,7,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCWHLSQYXJJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)
![2-[(7-hexadecyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2766986.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2766988.png)



![1-[2-(2-Methoxyphenoxy)ethyl]-7-methylindole-2,3-dione](/img/structure/B2766996.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)



